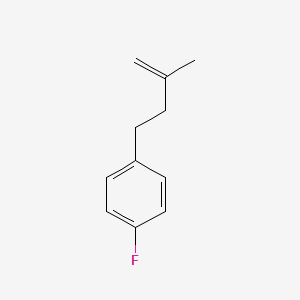

4-(4-Fluorophenyl)-2-methyl-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst under high pressure.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: 4-(4-Fluorophenyl)-2-methyl-1-butanol or 4-(4-Fluorophenyl)-2-methyl-1-butanone.

Reduction: 4-(4-Fluorophenyl)-2-methylbutane.

Substitution: 4-(4-Methoxyphenyl)-2-methyl-1-butene.

Aplicaciones Científicas De Investigación

4-(4-Fluorophenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds show efficacy.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-1-butene involves its interaction with molecular targets through various pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can lead to the inhibition or activation of specific enzymes, affecting biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Chlorophenyl)-2-methyl-1-butene

- 4-(4-Bromophenyl)-2-methyl-1-butene

- 4-(4-Methoxyphenyl)-2-methyl-1-butene

Uniqueness

4-(4-Fluorophenyl)-2-methyl-1-butene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methoxy analogs. This makes this compound a valuable compound for various applications in research and industry.

Actividad Biológica

4-(4-Fluorophenyl)-2-methyl-1-butene, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H12F

- CAS Number : 731773-12-9

This compound features a fluorinated phenyl group, which is significant for its interaction with biological targets.

1. Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the modulation of key signaling pathways such as the MAPK pathway .

2. Enzyme Inhibition

This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics for co-administered drugs, making it a compound of interest in drug-drug interaction studies .

Case Studies and Findings

- In Vivo Efficacy : A study assessed the efficacy of this compound in an animal model of cancer. The results indicated significant tumor growth inhibition compared to control groups, with a maximum tumor growth inhibition percentage (TGI) observed at higher dosages (12.5 mg/kg) over a treatment period .

- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits therapeutic potential, it also presents cytotoxic effects at elevated concentrations. This necessitates careful dosage optimization in potential therapeutic applications to minimize adverse effects .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

1-fluoro-4-(3-methylbut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWORJQAASXZLDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641177 |

Source

|

| Record name | 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-12-9 |

Source

|

| Record name | 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.